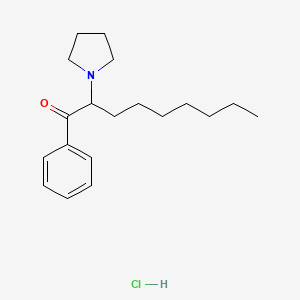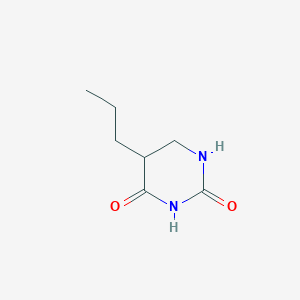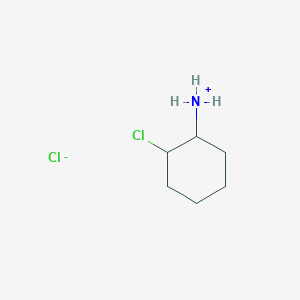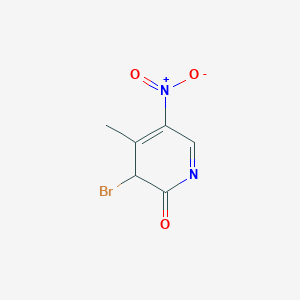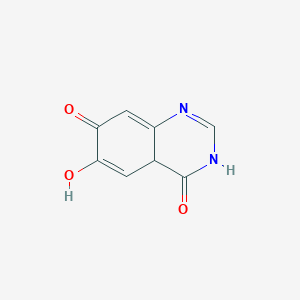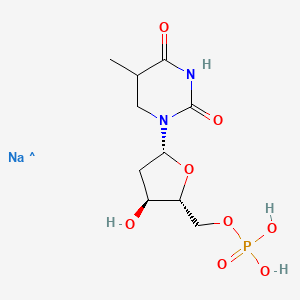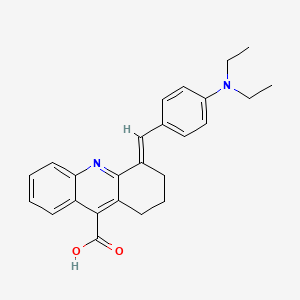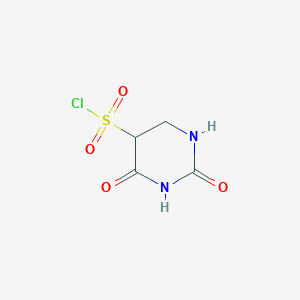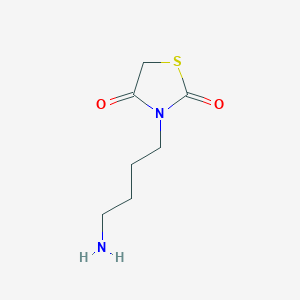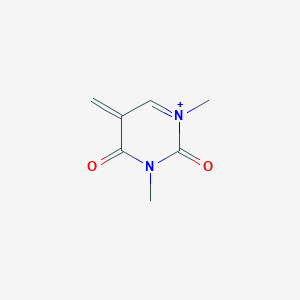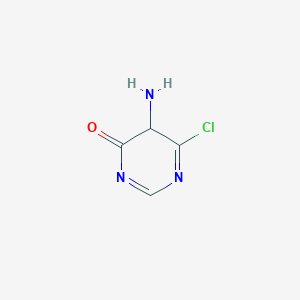
5-amino-6-chloro-5H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-6-chloro-5H-pyrimidin-4-one is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyrimidine ring substituted with an amino group at the 5th position, a chlorine atom at the 6th position, and a keto group at the 4th position. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-5H-pyrimidin-4-one typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 6-chloropyrimidine-4-one with ammonia or an amine under controlled conditions to introduce the amino group at the 5th position . Another approach includes the use of thionyl chloride for chlorination followed by amination with aryl amines in refluxing isopropanol .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-chloro-5H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The keto group at the 4th position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride for chlorination, ammonia or amines for amination, and various oxidizing and reducing agents for functional group transformations .
Major Products Formed
The major products formed from the reactions of this compound include substituted pyrimidines, fused heterocyclic compounds, and various functionalized derivatives that are useful in pharmaceutical and chemical research .
Scientific Research Applications
5-amino-6-chloro-5H-pyrimidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-6-chloro-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-6-chloro-2-methyl-1H-pyrimidin-4-one: Similar structure with a methyl group at the 2nd position.
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrazolo ring fused to the pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a pyrrolo ring fused to the pyrimidine ring and exhibit similar biological activities.
Uniqueness
5-amino-6-chloro-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C4H4ClN3O |
|---|---|
Molecular Weight |
145.55 g/mol |
IUPAC Name |
5-amino-6-chloro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1-2H,6H2 |
InChI Key |
OMJFUMQHJVIIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(C(=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


